2-(2-Amino-6-chloromethylanilino)-1-ethanol
Description
Properties
IUPAC Name |
2-(2-amino-6-chloro-N-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-12(5-6-13)9-7(10)3-2-4-8(9)11/h2-4,13H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMMRGYZVVLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-(Dialkylamino)ethanols
Method Overview:
This approach involves the alkylation of 2-(dialkylamino)ethanols with appropriate halogenated alkane derivatives to introduce the amino and chloromethyl groups onto the aromatic amine precursor.
- The starting compound, a 2-(dialkylamino)ethanol, is reacted with an iodoalkane or bromoalkane in anhydrous solvents such as acetone or butan-2-one.
- The reaction is typically performed at ambient or elevated temperatures, depending on steric hindrance.
- Reflux conditions are often employed to ensure complete alkylation, with reaction times varying from several hours to overnight.
- The resulting aminium iodides are then converted to chlorides via treatment with silver chloride, which precipitates out the iodide ions, leaving the chloride salt.
| Starting Material | Alkylating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Dipropylamino)ethanol | Iodoethane | Acetone | Reflux | 77% |
- Steric effects influence reactivity; bulkier substituents require higher temperatures.
- The process ensures high purity of the final chloromethylated amines, suitable for further functionalization.
Chloromethylation and Amination of Aromatic Amines
Method Overview:
This method involves chloromethylation of aniline derivatives followed by amination to incorporate the amino group at the desired position.
- Aromatic amines are chloromethylated using formaldehyde derivatives or chloromethyl methyl ether under acidic or basic conditions.
- The chloromethylated intermediate is then reacted with amino groups or amino derivatives to form the desired amino-aniline compound.
- Selective chlorination at the 6-position of the aromatic ring is achieved through controlled reaction conditions, often in the presence of catalysts or directing groups.
- The chloromethylation step is optimized to prevent poly-chlorination.
- Subsequent amination involves nucleophilic substitution with ammonia or amines to yield the amino-chloromethyl derivatives.
| Starting Material | Chloromethylation Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aniline derivatives | Formaldehyde + HCl | Acidic, controlled temperature | Variable |
Multi-Step Synthesis via Intermediate Formation
Method Overview:
A multi-step route involves initial synthesis of a suitable amino precursor, followed by selective halogenation and ethanol functionalization.
- Synthesis of 2-amino-6-chloromethylaniline via nitration, reduction, and chlorination.
- Introduction of the ethanol group at the amino position through nucleophilic substitution or reductive amination.
- Final coupling of the amino group with ethanol derivatives to form the target compound.
- The process benefits from regioselectivity control during chlorination.
- Use of protecting groups can enhance selectivity and yield.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ | Cold, controlled | High | |
| Reduction | Sn/HCl | Reflux | >80% | |
| Chlorination | SO₂Cl₂ | Room temp | Moderate |
Catalytic and Green Chemistry Approaches
Recent advances focus on eco-friendly methods, such as using supported ionic liquids or polymer-supported catalysts, to facilitate halogenation and aminoalkylation under milder conditions.
- Use of amino-polystyrene supported ionic liquids for hydroxylation and halogenation reactions, which can be adapted for the synthesis of amino-chloromethyl compounds.
- These methods offer high efficiency, recyclability, and minimal environmental impact.
- Reaction conditions are often aqueous or solvent-free, aligning with green chemistry principles.
Summary of Key Preparation Data
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-chloromethylanilino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-(2-Amino-6-chloromethylanilino)-1-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Amino-6-chloromethylanilino)-1-ethanol exerts its effects involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. The ethanol group can also play a role in solubility and membrane permeability.
Comparison with Similar Compounds
2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2)
- Molecular Formula: C8H10ClNO
- Functional Groups: Ethanol, 2-amino-6-chloro-substituted benzene.
- Key Differences : Lacks the chloromethyl (–CH2Cl) group present in the target compound. The direct chloro substitution may reduce steric hindrance and alter reactivity compared to the chloromethyl analog.
- Toxicity: No hazard classification per safety data sheets, though toxicological data are incomplete .
1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)
- Molecular Formula : C8H8N2O3
- Functional Groups: Ketone, nitro (–NO2), and amino (–NH2) groups.
- Toxicity : Precautionary measures (e.g., avoiding inhalation) are advised due to insufficient toxicological data .
Functional Analogs
2-(1-Undecyloxy)-1-ethanol (C11OEtOH)
- Molecular Formula : C13H28O2
- Functional Groups: Long-chain alkoxy (C11), ethanol.
- Biological Activity : Exhibits 100% nematicidal activity at 100 mg/L against Bursaphelenchus xylophilus, with LD90 values comparable to abamectin .
- Key Differences : The alkoxy chain enhances lipophilicity, improving membrane penetration. In contrast, the target compound’s aromatic chloromethyl group may favor interactions with specific biological targets.
Dimethylethanolamine (DMAE) (CAS 108-01-0)
- Molecular Formula: C4H11NO
- Functional Groups: Tertiary amine (–N(CH3)2), ethanol.
- Applications : Used in cosmetics and pharmaceuticals due to its mild toxicity profile.
Comparative Data Table
Key Findings
Alkoxy chain length in homologues (e.g., C11OEtOH) critically influences nematicidal efficacy, with C11 being optimal . The target compound’s aromatic substituents may offer alternative modes of action.
Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) require stricter safety protocols due to higher reactivity .
Research Gaps: No direct data exist for the target compound’s synthesis, bioactivity, or toxicity.
Biological Activity
2-(2-Amino-6-chloromethylanilino)-1-ethanol, also known as compound 3, is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, cytotoxicity, and other biological properties of this compound based on recent studies.
The synthesis of this compound involves several steps that typically include the reaction of 6-chloromethyl-2-nitroaniline with ethanolamine. The resulting compound is characterized by its molecular formula and a molecular weight of 202.64 g/mol.
Cytotoxicity Studies
Recent research has demonstrated that compound 3 exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were determined for several compounds in comparison to Doxorubicin, a standard chemotherapeutic agent.
Table 1: Cytotoxicity of Compound 3 Compared to Doxorubicin
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3 | MDA-MB-231 | 1.81 ± 0.1 |
| Compound 3 | MCF-7 | 2.85 ± 0.1 |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 |
| Compound 4 | MDA-MB-231 | 6.93 ± 0.4 |
| Compound 4 | MCF-7 | 5.59 ± 0.3 |
| Compound 2 | MDA-MB-231 | 8.01 ± 0.5 |
| Compound 2 | MCF-7 | 16.20 ± 1.3 |
As shown in Table 1, compound 3 demonstrates superior cytotoxicity compared to Doxorubicin, indicating its potential as an effective anticancer agent .
The mechanism by which compound 3 exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. This process may be facilitated through the modulation of various signaling pathways and the generation of reactive oxygen species (ROS), leading to cellular stress and ultimately cell death.
Photophysical Properties
In addition to its cytotoxicity, compound 3 has been evaluated for its photophysical properties, which are crucial for understanding its behavior in biological systems and potential applications as a fluorescent probe in cancer diagnostics . The fluorescence spectra reveal solvent-dependent shifts, indicating that the electronic structure of the compound can be influenced by its environment.
Case Studies
A notable case study involved the application of compound 3 in in vivo models where it demonstrated significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to penetrate cellular membranes effectively and interact with target sites within cancer cells.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Amino-6-chloromethylanilino)-1-ethanol and its structural analogs?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, structurally similar compounds like 2-[2-(hydroxyethoxy)phenoxy]-1-ethanol are synthesized via reactions between catechol and ethylene chlorohydrin, catalyzed by Sn(Oct)₂ at 115°C . For chloromethylaniline derivatives, introducing the chloro group via chloromethylation (e.g., using formaldehyde and HCl) followed by amine coupling is a viable approach. Characterization should include FTIR (to confirm -NH₂ and -OH stretches), ¹H/¹³C-NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular weight) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identifies aromatic proton environments (e.g., splitting patterns for ortho/para substituents) and ethanol backbone signals (e.g., δ 3.6–3.8 ppm for -CH₂OH).
- FTIR : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl at ~650 cm⁻¹).
- GPC : Determines molecular weight distribution if the compound is part of a polymer matrix.
- TGA/DSC : Assesses thermal stability and phase transitions .
Q. How should researchers handle stability and storage of chloromethyl-containing compounds?
- Methodological Answer : Chloromethyl groups are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols from 2-chloroethanol guidelines apply: avoid skin contact, use fume hoods, and neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in amino-ethanol derivatives?
- Methodological Answer :
-
Catalyst Screening : Compare Sn(Oct)₂ (common for ring-opening polymerizations ) vs. DBU (effective for triazole formation in related compounds ).
-
Temperature Control : Lower temperatures (e.g., 25–30°C) reduce side reactions during amine coupling, while higher temps (120–125°C) accelerate cyclization .
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying.
Reaction Parameter Optimized Condition Impact on Yield Catalyst Sn(Oct)₂ (0.5 mol%) 85–90% yield Temperature 115°C Reduced oligomers Solvent Toluene Improved purity
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ to observe exchangeable protons (e.g., -NH₂).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, cross-peaks in HSQC can distinguish chloromethyl (-CH₂Cl) from ethanol (-CH₂OH) carbons.
- Mass Fragmentation : High-resolution MS/MS identifies isotopic patterns for Cl-containing fragments .
Q. What strategies assess the biological activity of amino-chloroethanol derivatives?
- Methodological Answer :
-
Nematicidal Assays : Inspired by studies on 2-(1-undecyloxy)-1-ethanol homologs, test activity against Bursaphelenchus xylophilus at 100–1000 mg/L. Measure LD₉₀ values and compare to reference compounds (e.g., abamectin) .
-
Structure-Activity Relationship (SAR) : Vary alkyl chain length (C7–C13) or substituent positions to correlate with efficacy.
Homolog Nematicidal Activity (100 mg/L) LD₉₀ (mg/L) C11OEtOH (reference) 100% 50 Target Compound To be tested TBD
Data Contradiction Analysis
Q. How to interpret conflicting thermal stability data in polymer matrices containing ethanolamine cores?
- Methodological Answer : Contradictions often arise from differences in polymer arm length or crystallinity. For example, poly(ε-caprolactone) with longer arms shows higher Tₘ (DSC) but lower TGA decomposition temps due to reduced chain mobility. Use controlled experiments with fixed arm lengths (e.g., Mn = 5k–20k Da via GPC) to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
